molecular formula C11H21BO4 B7958006 Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)butanoate

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)butanoate

Cat. No. B7958006
M. Wt: 228.10 g/mol
InChI Key: YMCKMCQYEDBFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)butanoate is a useful research compound. Its molecular formula is C11H21BO4 and its molecular weight is 228.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds are synthesized as boric acid ester intermediates with benzene rings. Their structures are confirmed by spectroscopy and X-ray diffraction, with molecular structures further calculated using density functional theory (DFT). These compounds demonstrate consistent molecular structures between DFT calculations and crystal structures, providing insights into their physicochemical properties (Huang et al., 2021).

  • A similar study conducted on the synthesis of Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds was published in the Journal of Structural Chemistry. This study further corroborates the synthesis process and the structural analysis through DFT and X-ray diffraction methods (Huang et al., 2021).

  • Another research focused on the synthesis and vibrational properties of similar compounds, emphasizing the consistency of molecular structures optimized by DFT with crystal structures determined by X-ray single crystal diffraction. The study includes detailed analysis of spectroscopic data, molecular electrostatic potential, and frontier molecular orbitals (Wu et al., 2021).

  • A study on the synthesis, characterization, crystal structure, and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole demonstrates the use of this compound as a raw substitute material in chemical synthesis, with molecular structure calculations consistent with X-ray diffraction results (Liao et al., 2022).

properties

IUPAC Name

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO4/c1-10(2)11(3,4)16-12(15-10)8-6-7-9(13)14-5/h6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCKMCQYEDBFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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